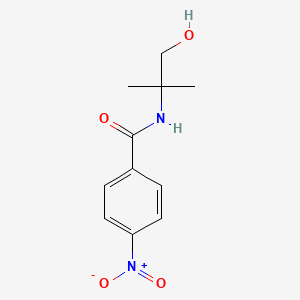

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

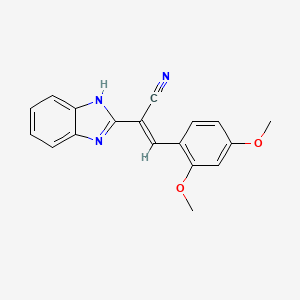

“N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide” is a chemical compound. It is important due to its possession of an N,O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis

The structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N,O-bidentate directing group, which is a structural motif potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process is a powerful method for the transformation of inert C–H bonds into reactive ones .Scientific Research Applications

Drug Development and Pharmacology

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide: has potential applications in drug development due to its structural characteristics. The presence of a nitro group and a benzamide moiety suggests that it could be used as a precursor or an intermediate in the synthesis of pharmaceutical compounds. The compound’s ability to act as a bidentate ligand might be exploited in metal-catalyzed reactions, which are often employed in the creation of complex organic molecules used in medicinal chemistry .

Environmental Chemistry

In environmental chemistry, SR-01000246079 could be studied for its degradation products and their environmental impact. Understanding how this compound and its derivatives break down under various conditions can provide insights into pollution control and the development of more eco-friendly synthetic pathways .

Analytical Chemistry

The compound’s potential for forming chelates with metals could be utilized in analytical chemistry. It might serve as a reagent or a component of sensors for detecting metal ions in samples, which is crucial in environmental monitoring and industrial process control .

Biochemistry Research

In biochemistry, the compound’s interactions with proteins and enzymes could be explored. The benzamide group, in particular, is known to interact with the active sites of certain enzymes, which could make this compound a useful tool in studying enzyme mechanisms or as a starting point for designing enzyme inhibitors .

Quantum Cascade Laser (QCL) Technology

While not directly related to the compound , QCL technology represents a cutting-edge area of scientific research with broad applications. QCLs are revolutionizing fields such as climate change research, healthcare, and defense. The compound could potentially be studied for its optical properties in the context of QCL technology, contributing to the development of new laser materials .

Mechanism of Action

properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-3-5-9(6-4-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGCGMJTZVKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)

![ethyl 1-[3-(4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5495067.png)

![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)

![2-[(3-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5495097.png)

![4-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5495110.png)

![1-allyl-N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5495132.png)

![1-cyano-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5495145.png)

![6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5495148.png)